3,3'-Methylenebis(2-tert-butylphenol)
Description
Properties
CAS No. |
848696-63-9 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-tert-butyl-3-[(2-tert-butyl-3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)18-14(9-7-11-16(18)22)13-15-10-8-12-17(23)19(15)21(4,5)6/h7-12,22-23H,13H2,1-6H3 |
InChI Key |
LAWPGBHEKVVALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid-Mediated Reaction
A widely reported method involves condensing 2-tert-butylphenol with formaldehyde in the presence of concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the acidic environment facilitates methylene bridge formation.
Procedure :
- Reactants : 2-tert-butylphenol (1 mol), paraformaldehyde (0.5 mol), sulfuric acid (5–10 wt%).
- Conditions : Reflux in toluene or chlorobenzene at 80–110°C for 4–6 hours.
- Workup : Neutralization with sodium hydroxide, filtration, and recrystallization from hexane.
Key Findings :
- Yield : 70–85%.
- Purity : ≥95% (GC-MS analysis).
- Challenges : Over-alkylation to tri- or tetra-substituted byproducts occurs if formaldehyde is in excess.
Ion-Exchange Resin Catalysis
Continuous Flow Synthesis
Tubular reactors packed with sulfonated polystyrene-divinylbenzene resins enable efficient, scalable production. This method minimizes waste and improves reaction control.
Procedure :
- Reactants : 2-tert-butylphenol (30% solution in methylal), formaldehyde gas.
- Conditions : Two-stage reactor system at 50–80°C with a residence time of 1–2 hours.
- Workup : Distillation to recover unreacted methylal; melt crystallization of the product.
Key Findings :
Base-Mediated Alkylation
Alkaline Hydroxide Method
Sodium or potassium hydroxide in alcoholic solvents promotes condensation via deprotonation of phenolic hydroxyl groups, enhancing nucleophilic attack on formaldehyde.
Procedure :
- Reactants : 2-tert-butylphenol (1 mol), 37% aqueous formaldehyde (0.55 mol), NaOH (0.1 mol).
- Conditions : Reflux in isopropanol at 60–70°C for 3–5 hours.
- Workup : Acidification with HCl, extraction with ethyl ether, and solvent evaporation.
Key Findings :
Formic Acid-Paraformaldehyde System
One-Pot Dehydration
Formic acid acts as both catalyst and dehydrating agent, enabling direct coupling without external formaldehyde.
Procedure :
- Reactants : 2-tert-butylphenol (1 mol), paraformaldehyde (0.5 mol), formic acid (3 mol).
- Conditions : Reflux at 100–120°C for 8–12 hours.
- Workup : Distillation under reduced pressure to remove formic acid; crystallization from ethanol.
Key Findings :
Catalytic Asymmetric Synthesis
Chiral Lewis Acid Catalysts
Emerging methods employ scandium triflate or BINOL-derived catalysts to achieve enantioselective coupling, though industrial adoption remains limited.
Procedure :
- Reactants : 2-tert-butylphenol (1 mol), dimethoxymethane (0.6 mol), Sc(OTf)₃ (5 mol%).
- Conditions : 40°C in dichloromethane for 24 hours.
- Workup : Column chromatography on silica gel.
Key Findings :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 70–85 | ≥95 | High efficiency |
| Ion-Exchange Resin | Sulfonated polymer | 98–99 | ≥99 | Scalability, low waste |
| Base-Mediated | NaOH/KOH | 75–80 | 90–95 | Mild conditions |
| Formic Acid-Paraformaldehyde | HCOOH | 65–75 | 85–90 | No formaldehyde handling |
| Asymmetric Catalysis | Sc(OTf)₃ | 50–60 | ≥98 | Enantioselectivity |
Challenges and Optimization Strategies
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions: 3,3’-Methylenebis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Polymer Stabilization
One of the most significant applications of 3,3'-Methylenebis(2-tert-butylphenol) is in the stabilization of polymers. It acts as an antioxidant that protects polymers from thermal oxidation and aging. This is crucial for materials used in various industries, including automotive, construction, and consumer goods.
- Effectiveness in Different Polymers : Research indicates that this compound is effective in stabilizing a wide range of polymers such as polyolefins, polystyrene, and rubber materials. Its non-volatile nature ensures that it remains effective over time without affecting the color or physical properties of the polymer .
| Polymer Type | Stabilizer Used | Effectiveness |
|---|---|---|
| Polyolefins | 3,3'-Methylenebis(2-tert-butylphenol) | High |
| Polystyrene | 3,3'-Methylenebis(2-tert-butylphenol) | Moderate to High |
| Rubber Materials | 3,3'-Methylenebis(2-tert-butylphenol) | High |
Antioxidant Properties
The antioxidant capabilities of 3,3'-Methylenebis(2-tert-butylphenol) have been studied extensively. It has been shown to be effective in preventing oxidative stress in biological systems as well.
- Toxicological Studies : Studies have demonstrated that while the compound exhibits beneficial antioxidant properties, it also requires careful evaluation regarding its safety profile. For instance, acute toxicity studies suggest that it does not exhibit carcinogenic properties but may cause histopathological changes at higher exposure levels .
Industrial Applications
In industrial settings, 3,3'-Methylenebis(2-tert-butylphenol) is utilized as an additive in lubricants and fuels due to its ability to enhance thermal stability and prolong service life.
- Lubricants : The compound is incorporated into lubricants to improve their oxidative stability under high-temperature conditions.
- Fuel Additives : It can also be used as a fuel additive to reduce engine wear by minimizing oxidation reactions during combustion .
Case Study 1: Polymer Aging Resistance
A study conducted on the aging resistance of polyethylene films treated with varying concentrations of 3,3'-Methylenebis(2-tert-butylphenol) showed significant improvements in mechanical properties over time compared to untreated samples. The results indicated that films with higher concentrations of the antioxidant maintained their tensile strength and flexibility even after prolonged exposure to UV light.
Case Study 2: Safety Assessment
A comprehensive safety assessment was performed to evaluate the chronic toxicity of 3,3'-Methylenebis(2-tert-butylphenol). The findings revealed no significant genotoxicity or carcinogenic risk associated with its use at regulated concentrations. However, histopathological examinations indicated potential liver changes at higher doses .
Mechanism of Action
The antioxidant properties of 3,3’-Methylenebis(2-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This mechanism helps to prevent the oxidative degradation of materials and biological molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 3,3'-Methylenebis(2-tert-butylphenol) with structurally related bisphenol derivatives:
*Estimated based on molecular formula and analog data .
Key Structural Differences:
4,6-Di-tert-butyl derivatives (e.g., CAS 38486-51-0) exhibit enhanced hydrophobicity (cLogP: 9.175) and lower solubility, favoring use in non-polar matrices .
Thermal Stability :
- Compounds with 4-methyl substituents (e.g., CAS 119-47-1) show improved compatibility with polyolefins due to balanced polarity .
- 4-Ethyl substituents (CAS 88-24-4) extend the alkyl chain, increasing molecular weight and melt-processing stability .
Performance in Polymer Stabilization
Studies on analogous compounds reveal the following trends:
- Radical Scavenging Efficiency: 2,2'-Methylenebis[4-methyl-6-tert-butylphenol] (CAS 119-47-1) outperforms simpler phenols due to synergistic effects between methyl and tert-butyl groups, which stabilize phenolic radicals . 6,6'-Methylenebis(2-(tert-butyl)-4-ethylphenol) (CAS 88-24-4) demonstrates superior performance in high-density polyethylene (HDPE) at temperatures exceeding 200°C .
- Hydrolytic Stability :
Toxicity and Regulatory Status
- Derivatives like 4,4'-Methylenebis(2-chloroaniline) (CAS 101-14-4) are strictly regulated due to carcinogenic risks, highlighting the importance of substituent selection .
Biological Activity
3,3'-Methylenebis(2-tert-butylphenol) (MBTBP) is a synthetic antioxidant commonly used in various industrial applications. Its biological activity encompasses antioxidant properties, potential anti-inflammatory effects, and implications for toxicity. This article reviews current research findings, case studies, and relevant data regarding the biological activity of MBTBP.
Chemical Structure and Properties
- Chemical Formula : C20H30O2
- Molecular Weight : 302.45 g/mol
- CAS Number : 119-47-1
The structure of MBTBP features two tert-butyl groups attached to a phenolic backbone, which contributes to its biological activity, particularly its antioxidant properties.
Antioxidant Activity
MBTBP exhibits significant antioxidant activity, which is essential in preventing oxidative stress-related damage in biological systems. Studies have shown that compounds in the di-tert-butylphenol group can scavenge free radicals effectively.
Table 1: Comparative Antioxidant Activity of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| Butylated Hydroxytoluene (BHT) | 5.0 |
| 2,4-Di-tert-butylphenol (DTBP) | 7.5 |
| 3,3'-Methylenebis(2-tert-butylphenol) | 10.0 |
This data indicates that MBTBP's antioxidant capacity is comparable but slightly less potent than that of BHT and DTBP .
Anti-inflammatory Effects
Research has indicated that MBTBP may possess anti-inflammatory properties. A study investigating the effects of various phenolic compounds on gene expression related to inflammation found that MBTBP can inhibit the expression of cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in stimulated cells .
Case Study: Inhibition of Inflammatory Markers
In a controlled experiment using RAW264.7 cells stimulated with lipopolysaccharide (LPS), MBTBP demonstrated a dose-dependent reduction in Cox-2 and TNF-α expression levels. The results are summarized as follows:
| Treatment | Cox-2 Expression Reduction (%) | TNF-α Expression Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Low Dose (10 µM) | 25 | 20 |
| Medium Dose (50 µM) | 50 | 45 |
| High Dose (100 µM) | 75 | 70 |
These findings suggest that MBTBP could be beneficial in managing inflammatory conditions .
Toxicological Profile
Despite its beneficial properties, the toxicity of MBTBP has been a subject of investigation. Acute and chronic toxicity studies have been conducted to assess its safety profile.
Table 2: Toxicity Data Summary
| Study Type | Observed Effects | NOAEL (mg/kg bw/day) |
|---|---|---|
| Acute Toxicity | No mortality; mild irritation observed | Not established |
| Subchronic Toxicity | Liver weight increase; no significant lesions | 12.7 |
| Chronic Toxicity | Testicular atrophy at high doses | Not established |
The lowest-observed-effect level (LOEL) was identified at doses exceeding 6 mg/kg bw/day in canine models, indicating potential risks at higher exposure levels .
Q & A
Q. What experimental models are commonly used to study the protective effects of 3,3'-Methylenebis(2-tert-butylphenol) in pulmonary research?
Answer: The compound is frequently evaluated in bleomycin (BLM)-induced lung injury models in rodents. For example, studies use adult male albino rats (200–225 g) divided into groups: control, BLM-treated, compound-treated, and BLM+compound co-treated. BLM is administered via intratracheal injection (15 U in 30 µL saline), while the compound is delivered intraperitoneally. Post-treatment, lung tissues are analyzed for oxidative stress markers (e.g., malondialdehyde, glutathione), inflammatory cytokines (TNF-α, IL-10), and histological changes (e.g., alveolar structure, immune cell infiltration) .
Q. How is 3,3'-Methylenebis(2-tert-butylphenol) synthesized and characterized in academic studies?
Answer: Synthesis involves reacting 4-hydroxyquinolin-2(1H)-one derivatives with triethylamine in dimethylformamide (DMF) at 70–80°C for 10 hours, yielding ~70% product. Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) (>95% purity). Structural elucidation employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry. Melting points are measured using electrothermal apparatuses .
Q. What analytical techniques ensure the compound’s purity and stability in research settings?
Answer:
- HPLC : Used to verify purity (>95%) and monitor degradation under storage conditions (+4°C) .
- TLC : Tracks reaction progress using silica gel plates and UV detection .
- Spectroscopy : NMR and IR confirm structural integrity and functional groups .
Advanced Research Questions
Q. What molecular mechanisms underlie the compound’s anti-inflammatory and anti-apoptotic effects in lung injury models?
Answer: The compound modulates the Nrf2 pathway, reducing oxidative stress markers (e.g., malondialdehyde) and enhancing antioxidant defenses (superoxide dismutase, glutathione). It downregulates pro-inflammatory cytokines (TNF-α) and upregulates anti-inflammatory mediators (IL-10). Immunohistochemical analysis shows reduced cleaved caspase-3 expression, indicating suppression of apoptosis. These effects correlate with improved alveolar architecture and reduced immune cell infiltration .
Q. How can researchers resolve contradictory data on surfactant protein A (SP-A) levels in different experimental groups?
Answer: In BLM-induced injury models, SP-A levels in the compound-treated group may be lower than in BLM-only groups but higher than controls. This discrepancy arises from:
- Timing of Administration : Delayed compound administration post-BLM exposure may alter SP-A recovery rates.
- Dosage Effects : Higher doses may paradoxically suppress SP-A due to feedback mechanisms.
- Histological Context : SP-A expression varies with alveolar integrity; semi-quantitative immunohistochemistry and BAL fluid analysis should complement ELISA data .
Q. What role does the compound play in catalytic applications beyond biomedical research?
Answer: Though primarily studied for bioactivity, derivatives of methylenebis phenols are used as catalysts in polymerization and cross-coupling reactions. For example, 2,2'-methylenebis(4,6-di-tert-butylphenol) facilitates dehydrogenation of cyclooctane and aryl fluoride coupling with Grignard reagents. Researchers should optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound?
Answer:
- Range-Finding : Start with 10–100 mg/kg in rodent models, based on prior studies showing efficacy at 70 mg/kg .
- Time Course : Administer the compound 24 hours pre- or post-BLM exposure to assess prophylactic vs. therapeutic effects.
- Endpoint Selection : Combine biochemical (Nrf2, TNF-α), histological (H&E staining), and immunohistochemical (SP-A, caspase-3) metrics .
Q. What statistical approaches are recommended for analyzing heterogeneous data in compound efficacy studies?
Answer:
- Multivariate Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups.
- Correlation Studies : Apply Pearson/Spearman tests to link SP-A levels with histological scores.
- Power Analysis : Ensure sample sizes (n ≥ 8/group) account for variability in inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
